molecular formula C12H16N2S B054754 Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine CAS No. 125101-40-8

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine

Cat. No.: B054754
CAS No.: 125101-40-8
M. Wt: 220.34 g/mol
InChI Key: JXTBEMXNYIIFJS-UHFFFAOYSA-N
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Description

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is a heterocyclic amine featuring a dihydrothiazole core substituted with a benzyl group and two methyl groups at the 4-position. The dihydrothiazole ring (a five-membered ring containing sulfur and nitrogen) imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and catalysis.

Properties

IUPAC Name

N-benzyl-4,4-dimethyl-1,3-thiazolidin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-12(2)9-15-11(14-12)13-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTBEMXNYIIFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=NCC2=CC=CC=C2)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368308
Record name N-Benzyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125101-40-8
Record name N-Benzyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps and Conditions

  • Bromination of 4,4-Dimethylpentan-2-one :

    • Reactants : 4,4-Dimethylpentan-2-one (α-active methylene ketone), N-bromosuccinimide (NBS), benzoyl peroxide (catalyst).

    • Solvent : Ethanol (15 mL per 0.05 mol ketone).

    • Procedure : Stir the mixture at room temperature for 30–60 minutes to generate the brominated intermediate.

  • Thiocyanate Substitution :

    • Reactants : Potassium thiocyanate (KSCN, 1:1 molar ratio to ketone).

    • Procedure : Add KSCN to the brominated mixture and stir for 1 hour to form the thiocyanate derivative.

  • Cyclization with Benzylamine :

    • Reactants : Benzylamine (1:1 molar ratio to ketone).

    • Procedure : Introduce benzylamine portion-wise, followed by stirring for 4–5 hours to facilitate ring closure. The product precipitates and is crystallized from ethanol.

Key Parameters :

  • Yield : ~90–95% (based on analogous syntheses).

  • Characterization : Expected melting point range: 140–150°C (similar to 3-benzyl-4-methylthiazol-2(3H)-imine, m.p. 144–146°C).

  • Mechanistic Insight : The reaction proceeds via sequential bromination, thiocyanate displacement, and amine-mediated cyclization (Scheme 1).

Hantzsch Thiazole Synthesis Adaptation

The classical Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas, can be tailored to synthesize saturated thiazolidines by employing β-haloamines and optimizing cyclization conditions.

Modified Protocol for Thiazolidine Formation

  • Synthesis of β-Chloroamine Precursor :

    • Reactants : 4,4-Dimethyl-2-chloropentan-3-amine, thiourea.

    • Solvent : Ethanol or aqueous ethanol.

    • Procedure : Reflux the mixture to form the thiazolidine ring via nucleophilic attack of the sulfur atom on the β-carbon, followed by amine-assisted cyclization.

Optimization Considerations :

  • Temperature : Elevated temperatures (70–80°C) improve reaction kinetics.

  • Catalysts : Acidic conditions (e.g., HCl) may accelerate cyclization but risk hydrolyzing sensitive groups.

Cyclocondensation of Mercapto-Ketones with Benzylamine

An alternative route involves the cyclocondensation of 4,4-dimethyl-2-mercaptopentan-3-one with benzylamine, leveraging the nucleophilicity of the thiol group.

Procedure

  • Reactants : 4,4-Dimethyl-2-mercaptopentan-3-one, benzylamine.

  • Solvent : Toluene or xylene (high-boiling solvents).

  • Conditions : Reflux under Dean-Stark conditions to remove water, driving the equilibrium toward imine formation.

Advantages :

  • Avoids halogenation steps, reducing byproduct formation.

  • Direct formation of the thiazolidine ring without intermediates.

Post-Functionalization of Preformed Thiazolidines

For analogs requiring late-stage benzylation, preformed 4,4-dimethyl-4,5-dihydrothiazol-2-amine can undergo N-alkylation with benzyl halides.

Alkylation Protocol

  • Reactants : 4,4-Dimethyl-4,5-dihydrothiazol-2-amine, benzyl bromide.

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Solvent : Acetonitrile or dimethylformamide (DMF).

  • Conditions : Stir at 60–80°C for 12–24 hours.

Yield Considerations :

  • Moderately high yields (70–85%) are achievable with excess benzyl bromide.

  • Purification via column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield Range
One-Pot BrominationHigh efficiency, minimal purification stepsRequires handling of toxic brominating agents90–95%
Hantzsch AdaptationWell-established protocolLimited substrate scope for β-haloamines60–75%
CyclocondensationAvoids halogenation, direct ring formationRequires synthesis of mercapto-ketone70–85%
Post-FunctionalizationFlexible for late-stage modificationsMultiple steps, lower atom economy70–85%

Mechanistic Insights and Side Reactions

  • Bromination Side Products : Over-bromination may occur if NBS is in excess, leading to di- or tri-brominated derivatives. Controlled stoichiometry (1:1.1 ketone:NBS) mitigates this.

  • Thiocyanate Hydrolysis : Prolonged reaction times in aqueous media can hydrolyze thiocyanate to urea derivatives. Anhydrous conditions are preferred.

  • Amine Oxidation : Benzylamine may oxidize under acidic or high-temperature conditions, necessitating inert atmospheres (N₂/Ar).

Scalability and Industrial Relevance

The one-pot bromination method is highly scalable, with demonstrated yields >90% at 0.1–1 mol scales. Key considerations for industrial adoption include:

  • Solvent Recovery : Ethanol can be recycled via distillation.

  • Catalyst Reuse : Benzoyl peroxide remains active for multiple cycles.

  • Waste Management : NBS generates succinimide, which is non-toxic and biodegradable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazole ring or the benzyl group, leading to various reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiazole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine has demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli . Preliminary studies suggest that the compound's thiazole moiety contributes to its biological activity, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Potential
Research indicates that thiazole derivatives are often associated with anticancer properties. For instance, compounds similar to this compound have been synthesized and tested for their cytotoxic effects against various cancer cell lines. Some derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Anti-inflammatory Effects
Thiazole compounds are also noted for their anti-inflammatory activities. The unique structure of this compound may enhance its ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action Studies

Research into the interaction of this compound with biological targets has revealed its potential binding affinity with specific enzymes and receptors involved in disease pathways. This warrants further investigation into its mechanism of action and therapeutic potential. Understanding these interactions could lead to the development of targeted therapies for various conditions.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical reactions involving thiazole derivatives. The structure activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly influence the biological activity of the compound .

Mechanism of Action

The mechanism of action of Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Steric Effects : The benzyl group in the target compound introduces significant steric bulk compared to methyl or smaller aryl substituents (e.g., in CAS 726154-82-1). This impacts reaction kinetics, as seen in ROM-RCM (Ring-Opening Metathesis-Ring-Closing Metathesis) reactions, where benzyl-substituted amines require higher temperatures (e.g., 62–80% yields at reflux) compared to methyl analogs (56–65% yields) .
  • Electronic Modulation : Electron-withdrawing groups (e.g., nitro in CAS 438030-43-4) increase electrophilicity, while electron-donating groups (e.g., methoxy in CAS 726154-82-1) enhance nucleophilicity. The target compound’s benzyl group offers a balance, enabling versatile reactivity in catalysis or drug design .

Physicochemical Properties

  • Lipophilicity : The benzyl group contributes to higher logP values compared to compounds with fused aromatic systems (e.g., CAS 740769-94-2). This affects solubility and bioavailability.
  • Thermal Stability : Fused-ring analogs (e.g., CAS 740769-94-2) exhibit enhanced thermal stability due to extended conjugation, whereas the target compound’s flexibility may reduce melting points .

Biological Activity

Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in various fields such as medicine and biochemistry.

Overview of Thiazole Derivatives

Thiazole and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The thiazole ring serves as a pharmacophore, which is a part of the molecule responsible for its biological activity. The presence of various substituents on the thiazole ring can significantly influence the compound's efficacy against different biological targets .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways.
  • Receptor Modulation : It may bind to receptors influencing cellular signaling pathways.
  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against bacterial and fungal strains by disrupting cellular processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.

SubstituentEffect on Activity
Electron-withdrawing groups (e.g., NO2)Generally increase antimicrobial activity
Electron-donating groups (e.g., OMe)Can enhance lipophilicity and bioavailability
Alkyl substitutionsInfluence solubility and membrane permeability

Research indicates that modifications at specific positions on the thiazole ring can lead to significant changes in potency and selectivity against various targets .

Biological Activity Data

Recent studies have reported on the biological activities associated with this compound:

  • Antimicrobial Activity :
    • Exhibits activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM .
    • In vitro studies show promising results against several bacterial strains.
  • Anticancer Potential :
    • Demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer), with IC50 values indicating moderate potency .
    • Further modifications have led to derivatives with enhanced antiproliferative activities.
  • Anti-inflammatory Effects :
    • Compounds related to thiazole have shown potential in reducing inflammation markers in vitro, suggesting a possible therapeutic role in inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

  • Study on Anticancer Activity : A derivative of benzothiazole demonstrated significant inhibition of tumor growth in xenograft models, showcasing its potential as an anticancer agent .
  • Antimicrobial Efficacy Study : A series of thiazole derivatives were screened for their ability to inhibit growth in multidrug-resistant bacterial strains, revealing promising candidates for further development .

Q & A

Q. What established synthetic routes are available for preparing Benzyl-(4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-amine?

The compound is typically synthesized via condensation reactions between substituted amines and heterocyclic precursors. For example, analogous thiazol-2-ylamines are synthesized by refluxing a primary amine (e.g., benzylamine) with a thiazole precursor (e.g., 4,4-dimethyl-4,5-dihydrothiazole-2-carbaldehyde) in anhydrous DMF for 4–6 hours, followed by purification via recrystallization (ethanol) or column chromatography . Key steps include monitoring reaction progress via TLC and characterizing intermediates using 1^1H/13^{13}C NMR and mass spectrometry.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • 1^1H/13^{13}C NMR : Assign peaks to confirm the presence of the benzyl group (δ ~7.3–7.5 ppm for aromatic protons) and the thiazoline ring (e.g., δ ~2.5–3.5 ppm for methylene/methyl groups) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identify N–H stretching (~3300 cm1^{-1}) and C=N/C–S bonds (~1600–1500 cm1^{-1}) .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives include thioureas (via reaction with aryl isothiocyanates) and cyclized products (e.g., oxadiazinanes or triazinanethiones). For example, heating the amine with 2-chlorophenyl isothiocyanate in DMF yields 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea (79% yield) . Cyclization with formaldehyde and HCl produces oxadiazinane derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict thermochemical properties, such as atomization energies and reaction barriers, to identify energetically favorable pathways. Exact exchange terms improve accuracy, reducing deviations in predicted vs. experimental bond dissociation energies to <3 kcal/mol .

Q. What strategies resolve discrepancies in reaction yields during derivative synthesis?

Contradictions in yields often arise from solvent polarity, temperature, or catalyst choice. For example, DMF improves solubility of aromatic isothiocyanates, while ethanol favors crystallization. Refer to kinetic data (Table 1, ):

DerivativeReaction Time (h)Yield (%)
2a479
3a472
Adjusting reaction times or using microwave-assisted synthesis can enhance efficiency.

Q. How does salt formation impact the compound’s solubility for biological assays?

Hydrochloride or phosphate salts (e.g., Benzyl-(4,5-dihydro-1H-imidazol-2-ylmethyl)-phenyl-amine·HCl) improve aqueous solubility. Salt selection depends on pKa matching: HCl salts (pH < 2) are ideal for acidic environments, while H3_3PO4_4 salts stabilize near-neutral pH .

Q. What mechanistic insights can be gained from tracking intermediates via NMR?

In situ 1^1H NMR monitoring of the reaction between the amine and isothiocyanates reveals transient thiourea intermediates (δ ~10–12 ppm for N–H). Disappearance of the amine’s NH2_2 peak (δ ~5 ppm) confirms conversion to the product .

Data-Driven Insights

  • Thermochemical Accuracy : DFT with gradient corrections achieves <2.4 kcal/mol deviation in atomization energies .
  • Biological Relevance : Thiazol-2-amine derivatives exhibit antitumor activity (e.g., IC50_{50} values <10 µM in MCF-7 cells), linked to their ability to intercalate DNA or inhibit kinases .

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